Isoxsuprina

Descripción general

Descripción

Isoxsuprine is a beta-adrenergic agonist that primarily functions as a vasodilator. It is used in the treatment of various vascular conditions, including cerebrovascular insufficiency, peripheral vascular disease, and Raynaud’s phenomenon . Isoxsuprine causes direct relaxation of uterine and vascular smooth muscle, making it useful in the management of premature labor .

Aplicaciones Científicas De Investigación

Isoxsuprine has a wide range of scientific research applications:

Chemistry: Isoxsuprine is used as a model compound in various chemical studies to understand the behavior of beta-adrenergic agonists.

Biology: In biological research, isoxsuprine is used to study its effects on vascular and uterine smooth muscle relaxation.

Mecanismo De Acción

Target of Action

Isoxsuprine primarily targets vascular and uterine smooth muscles . It acts as a β2-adrenoreceptor agonist , causing direct relaxation of these muscles .

Mode of Action

Isoxsuprine’s mode of action involves direct interaction with its targets . Rather than increasing muscle blood flow by beta-receptor stimulation, isoxsuprine probably has a direct action on vascular smooth muscle . The generally accepted mechanism of action of isoxsuprine on the uterus is beta-adrenergic stimulation .

Biochemical Pathways

Isoxsuprine’s vasodilatory effect involves the activation of the NO/cGMP and H2S/KATP pathways and blockade of α1-adrenoceptors and calcium channels . These pathways play a crucial role in the regulation of vascular tone and blood flow.

Pharmacokinetics

Isoxsuprine is almost completely absorbed from the gastrointestinal tract after oral administration . Peak plasma concentrations occur within 1 hour and persist for about 3 hours . Isoxsuprine’s mean plasma half-life is about 1.25 hours . It is excreted via urine as conjugates .

Result of Action

Isoxsuprine’s action results in the relaxation of veins and arteries , making them wider and allowing blood to pass through them more easily . This vasodilation improves blood flow, particularly in the arteries supplying skeletal muscle .

Análisis Bioquímico

Biochemical Properties

Isoxsuprine plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are proteins located on the surface of cells, and their activation by isoxsuprine leads to the relaxation of smooth muscles. Isoxsuprine’s vasodilatory actions are more pronounced on the arteries supplying skeletal muscles than those supplying the skin . The compound also interacts with enzymes involved in the metabolic pathways, although specific enzymes and their interactions require further elucidation.

Cellular Effects

Isoxsuprine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating beta-adrenergic receptors, isoxsuprine induces a cascade of intracellular events that result in the relaxation of smooth muscles. This effect is particularly beneficial in conditions like Raynaud’s phenomenon and Buerger’s disease, where improved blood flow is crucial

Molecular Mechanism

At the molecular level, isoxsuprine exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins, ultimately causing smooth muscle relaxation . Isoxsuprine’s ability to modulate these molecular pathways underscores its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoxsuprine have been observed to change over time. Isoxsuprine is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after oral administration . The compound has a plasma half-life of approximately 1.5 hours and is primarily excreted in the urine as conjugates

Dosage Effects in Animal Models

The effects of isoxsuprine vary with different dosages in animal models. In horses, for example, isoxsuprine is used as a peripheral vasodilator at dosages ranging from 0.45 to 2.4 mg/kg body weight per day . Higher dosages can lead to adverse effects such as hypotension, tachycardia, and gastrointestinal irritation . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Isoxsuprine is involved in several metabolic pathways, primarily through its interaction with beta-adrenergic receptors. The compound is metabolized in the liver, where it undergoes conjugation to form glucuronides and sulfates . These metabolites are then excreted in the urine. Isoxsuprine’s effects on metabolic flux and metabolite levels are areas of active research, with potential implications for its use in various medical conditions.

Transport and Distribution

Isoxsuprine is transported and distributed within cells and tissues through its interaction with beta-adrenergic receptors. The compound’s vasodilatory effects are more pronounced in skeletal muscles than in the skin . Isoxsuprine is well absorbed from the gastrointestinal tract and reaches peak plasma concentrations within an hour of oral administration . Its distribution within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes.

Subcellular Localization

The subcellular localization of isoxsuprine is primarily associated with its interaction with beta-adrenergic receptors on the cell surface. These receptors are located on the plasma membrane, where they mediate the compound’s vasodilatory effects

Métodos De Preparación

Isoxsuprine can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-2-phenoxyethylamine under specific conditions to form the desired product . The industrial production of isoxsuprine hydrochloride involves a series of steps including crystallization and purification to ensure the compound’s stability and efficacy .

Análisis De Reacciones Químicas

Isoxsuprine undergoes various chemical reactions, including:

Oxidation: Isoxsuprine can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert isoxsuprine into its corresponding alcohols.

Substitution: Isoxsuprine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Isoxsuprine is often compared with other vasodilators such as amlodipine and nifedipine. Unlike these calcium channel blockers, isoxsuprine primarily acts through beta-adrenergic stimulation . This unique mechanism makes it particularly effective in conditions where beta-adrenergic agonism is beneficial. Similar compounds include:

Amlodipine: A calcium channel blocker used for hypertension and angina.

Nifedipine: Another calcium channel blocker used for vasospastic angina.

Isoxsuprine’s distinct mechanism of action and its specific applications in treating premature labor and peripheral vascular diseases highlight its uniqueness among vasodilators.

Actividad Biológica

Isoxsuprine is a beta-adrenergic agonist primarily used as a tocolytic agent to manage premature labor and as a peripheral vasodilator in various vascular conditions. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and associated clinical findings.

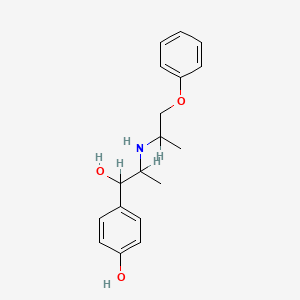

Isoxsuprine hydrochloride, chemically known as 1-(4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)-1-propanol, has a molecular formula of C₁₅H₁₉N₃O₃ and a CAS number of 395-28-8. It acts primarily by stimulating beta-adrenergic receptors, leading to:

- Vasodilation : Isoxsuprine preferentially dilates peripheral blood vessels, particularly those supplying skeletal muscles, thus improving blood flow in conditions like Raynaud's disease and peripheral vascular disease.

- Uterine Relaxation : As a tocolytic agent, it relaxes uterine smooth muscle, helping to prevent premature contractions during pregnancy.

Pharmacokinetics

A study evaluated the pharmacokinetics of isoxsuprine administered orally and intramuscularly (i.m.) in healthy volunteers. Key findings include:

- Absorption : The oral bioavailability was approximately 51%, with sustained release characteristics indicating zero-order kinetics.

- Half-Life : The half-life was around 2.2 hours post i.m. administration and approximately 10 hours following oral dosing.

- Distribution : The volume of distribution for the free drug was significantly higher than that for the total isoxsuprine, suggesting effective tissue penetration .

Clinical Efficacy

Isoxsuprine has been extensively studied for its efficacy in managing preterm labor and other obstetric complications. A systematic review indicated:

- Success Rates : Isoxsuprine demonstrated a success rate of 92% in preventing preterm delivery compared to 44.4% with placebo (p < 0.001). It was effective in 89% of cases at risk for premature delivery and 92.5% for those at risk of abortion .

Case Studies

- Comparative Study with Nifedipine :

- Neuroprotective Effects :

Adverse Effects

While isoxsuprine is generally well-tolerated, some adverse effects have been reported:

- Common Side Effects :

Summary Table of Clinical Findings

| Study Aspect | Isoxsuprine Findings | Nifedipine Findings |

|---|---|---|

| Success Rate | 76%-92% (varies by study) | 100% |

| Tachycardia | ~50% | ~72% |

| Hypotension | ~36% | ~20% |

| Other Side Effects | Headache, nausea, flushing | Headache, flushing |

Propiedades

IUPAC Name |

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUKKTUHUDJSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023178 | |

| Record name | Isoxsuprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-28-8 | |

| Record name | Isoxsuprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxsuprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxsuprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.